molecular formula C6H6N4 B093160 2-Amino-4-methylpyrimidine-5-carbonitrile CAS No. 17321-97-0

2-Amino-4-methylpyrimidine-5-carbonitrile

Cat. No.: B093160
CAS No.: 17321-97-0
M. Wt: 134.14 g/mol
InChI Key: UAMNOSOUFLKQAB-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyrimidine-5-carbonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of pyrimidine, featuring an amino group at the second position, a methyl group at the fourth position, and a nitrile group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4-methylpyrimidine-5-carbonitrile involves the reaction of 2,4-diamino-6-methylpyrimidine with cyanogen bromide. The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization.

Another method involves the cyclization of 3-amino-2-methylpropenenitrile with formamide. This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro-4-methylpyrimidine-5-carbonitrile.

    Reduction: 2-Amino-4-methylpyrimidine-5-amine.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-4-methylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in the development of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrile group can form hydrogen bonds with active sites, while the amino group can participate in electrostatic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group at the sixth position.

    2-Amino-5-bromo-4-methylpyrimidine: Similar structure but with a bromine atom at the fifth position instead of a nitrile group.

    2-Amino-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group at the fifth position instead of a nitrile group.

Uniqueness

2-Amino-4-methylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Properties

IUPAC Name

2-amino-4-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMNOSOUFLKQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634922
Record name 2-Amino-4-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-97-0
Record name 2-Amino-4-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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